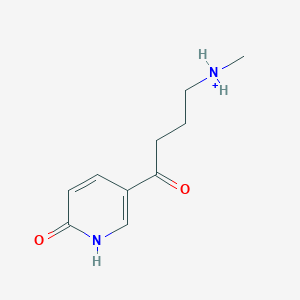

6-Hydroxypseudooxynicotinium(1+)

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H15N2O2+ |

|---|---|

Poids moléculaire |

195.24 g/mol |

Nom IUPAC |

methyl-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]azanium |

InChI |

InChI=1S/C10H14N2O2/c1-11-6-2-3-9(13)8-4-5-10(14)12-7-8/h4-5,7,11H,2-3,6H2,1H3,(H,12,14)/p+1 |

Clé InChI |

UMLOUOBDBGOHHR-UHFFFAOYSA-O |

SMILES canonique |

C[NH2+]CCCC(=O)C1=CNC(=O)C=C1 |

Origine du produit |

United States |

Biosynthetic and Catabolic Pathways Involving 6 Hydroxypseudooxynicotinium 1+

Elucidation of Microbial Nicotine (B1678760) Degradation Pathways

Microorganisms have evolved diverse strategies to utilize nicotine as a source of carbon and nitrogen. researchgate.net These catabolic processes involve a series of enzymatic reactions that break down the complex nicotine molecule into simpler compounds that can be integrated into the microbe's central metabolism. Two of the most well-characterized pathways are the pyridine (B92270) and pyrrolidine (B122466) pathways. Recently, a hybrid of these two has also been discovered. frontiersin.orgnih.gov

Hybrid Pyridine and Pyrrolidine Pathway in Microorganisms

A novel nicotine degradation route, known as the hybrid pyridine and pyrrolidine pathway (or VPP pathway), has been identified in several bacterial species, including Agrobacterium tumefaciens S33, Shinella sp. HZN7, and Ochrobactrum sp. SJY1. frontiersin.orgnih.gov This pathway is a mosaic, combining elements from both the classical pyridine and pyrrolidine pathways. frontiersin.org The initial steps of the hybrid pathway mirror the pyridine pathway, starting with the hydroxylation of the pyridine ring of nicotine. frontiersin.org However, the subsequent steps share similarities with the pyrrolidine pathway. nih.gov The evolution of this hybrid pathway is not a simple fusion of genes from the other two pathways but is believed to be the result of complex lateral gene transfers. frontiersin.org

Precursors and Downstream Metabolites of 6-Hydroxypseudooxynicotine (B1220760)

The formation and subsequent breakdown of 6-hydroxypseudooxynicotine are mediated by specific enzymes, underscoring the tightly regulated nature of this metabolic pathway.

Enzymatic Formation from (S)-6-Hydroxynicotine by Oxidases

The naturally abundant (S)-enantiomer of nicotine is first hydroxylated to (S)-6-hydroxynicotine. nih.gov This product is then oxidized by (S)-6-hydroxynicotine oxidase (EC 1.5.3.5), also known as 6-hydroxy-L-nicotine oxidase (6HLNO). nih.govwikipedia.org This enzyme, a member of the monoamine oxidase (MAO) family, contains a non-covalently bound FAD cofactor. nih.govwmich.edu The reaction catalyzed by 6HLNO was initially thought to involve the oxidation of the C2–C3 bond of the pyrrolidine ring. However, it is now generally accepted that the enzyme catalyzes the oxidation of the C2–N bond, forming 6-hydroxy-N-methylmyosmine. nih.gov This intermediate is unstable and undergoes non-enzymatic hydrolysis to form 6-hydroxypseudooxynicotine. nih.gov

Enzymatic Formation from (R)-6-Hydroxynicotine (EC 1.5.3.6)

While less common, the (R)-enantiomer of nicotine can also be metabolized. The enzyme responsible for the oxidation of (R)-6-hydroxynicotine is (R)-6-hydroxynicotine oxidase (EC 1.5.3.6), also known as 6-hydroxy-D-nicotine oxidase (6HDNO). nih.govwikipedia.org This enzyme is specific for the (R)-isomer and belongs to the p-cresol (B1678582) methylhydroxylase-vanillyl-alcohol oxidase family, containing a covalently bound FAD. nih.govgenome.jp Similar to the action on the (S)-isomer, 6HDNO catalyzes the oxidation of the pyrrolidine ring, which is followed by non-enzymatic hydrolysis to yield 6-hydroxypseudooxynicotine. nih.govcreative-enzymes.com

Subsequent Conversion to 6-Hydroxy-3-succinoyl-semialdehyde-pyridine

Following its formation, 6-hydroxypseudooxynicotine is further metabolized by the enzyme 6-hydroxypseudooxynicotine dehydrogenase (Pno). frontiersin.orgnih.gov This enzyme, previously considered an oxidase, catalyzes the dehydrogenation of 6-hydroxypseudooxynicotine to form 6-hydroxy-3-succinoyl-semialdehyde-pyridine. frontiersin.orgnih.gov This reaction is a critical step in the breakdown of the N-heterocycle in the hybrid pathway. nih.gov The product, 6-hydroxy-3-succinoyl-semialdehyde-pyridine, is then further oxidized by an aldehyde dehydrogenase to 6-hydroxy-3-succinoylpyridine. nih.gov

Table 1: Key Enzymes in the Metabolism of 6-Hydroxypseudooxynicotinium(1+)

| Enzyme | EC Number | Substrate(s) | Product(s) |

|---|---|---|---|

| (S)-6-Hydroxynicotine oxidase | 1.5.3.5 | (S)-6-Hydroxynicotine, H₂O, O₂ | 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one, H₂O₂ wikipedia.org |

| (R)-6-Hydroxynicotine oxidase | 1.5.3.6 | (R)-6-Hydroxynicotine, H₂O, O₂ | 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one, H₂O₂ wikipedia.org |

| 6-Hydroxypseudooxynicotine dehydrogenase | Not assigned | 6-Hydroxypseudooxynicotine | 6-Hydroxy-3-succinoyl-semialdehyde-pyridine nih.gov |

Further Transformation into 6-Hydroxy-3-succinoylpyridine and 2,5-Dihydroxypyridine (B106003)

The catabolism of 6-hydroxypseudooxynicotinium(1+) proceeds through its transformation into other key intermediates, primarily 6-hydroxy-3-succinoylpyridine (HSP) and subsequently 2,5-dihydroxypyridine (2,5-DHP). This part of the pathway represents a crucial juncture where the degradation process transitions towards the opening of the pyridine ring.

In the hybrid nicotine degradation pathway observed in Agrobacterium tumefaciens S33, 6-hydroxypseudooxynicotine is oxidized to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. researchgate.net This reaction is catalyzed by the enzyme 6-hydroxypseudooxynicotine dehydrogenase (Pno). researchgate.net Subsequently, an aldehyde dehydrogenase (Ald) catalyzes the NAD-specific dehydrogenation of this intermediate to form 6-hydroxy-3-succinoylpyridine. asm.org The cell extract of A. tumefaciens S33 has demonstrated the ability to convert 6-hydroxypseudooxynicotine into 6-hydroxy-3-succinoylpyridine. nih.gov

The subsequent step is the hydroxylation of HSP to 2,5-DHP. In A. tumefaciens S33, this reaction is catalyzed by 6-hydroxy-3-succinoylpyridine hydroxylase (HSPH). nih.govresearchgate.net This homodimeric flavoprotein facilitates the oxidative decarboxylation of HSP to 2,5-DHP in the presence of NADH and FAD. researchgate.net Similarly, in Pseudomonas putida S16, an enzyme known as HspB, a flavoprotein monooxygenase, is responsible for the conversion of HSP to 2,5-DHP and succinate. nih.govnih.gov The reaction involves pyridine-ring β-hydroxylation, leading to carbon-carbon bond cleavage. nih.govnih.gov An immobilized form of nicotine hydroxylase from Pseudomonas sp. ZZ-5 has been shown to efficiently catalyze the conversion of HSP to 2,5-DHP. mdpi.com Under optimal conditions, this immobilized enzyme achieved a high conversion rate in a short reaction time. mdpi.com

Table 1: Enzymes in the Transformation of 6-Hydroxypseudooxynicotinium(1+)

| Intermediate | Enzyme | Product | Organism |

|---|---|---|---|

| 6-Hydroxypseudooxynicotine | 6-Hydroxypseudooxynicotine dehydrogenase (Pno) | 6-Hydroxy-3-succinoyl-semialdehyde-pyridine | Agrobacterium tumefaciens S33 |

| 6-Hydroxy-3-succinoyl-semialdehyde-pyridine | Aldehyde dehydrogenase (Ald) | 6-Hydroxy-3-succinoylpyridine | Agrobacterium tumefaciens S33 |

| 6-Hydroxy-3-succinoylpyridine | 6-Hydroxy-3-succinoylpyridine hydroxylase (HSPH) | 2,5-Dihydroxypyridine | Agrobacterium tumefaciens S33 |

| 6-Hydroxy-3-succinoylpyridine | 6-Hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) | 2,5-Dihydroxypyridine and Succinate | Pseudomonas putida S16 |

| 6-Hydroxy-3-succinoylpyridine | Nicotine Hydroxylase (HSPHZZ) | 2,5-Dihydroxypyridine | Pseudomonas sp. ZZ-5 |

Comparative Analysis of Microbial Nicotine Degradation Pathways

Microorganisms have evolved diverse strategies to degrade nicotine, with several pathways converging on the formation and subsequent breakdown of key intermediates like 6-hydroxypseudooxynicotinium(1+). A comparative analysis of these pathways in different bacterial species reveals both conserved and unique enzymatic steps.

Pathways in Agrobacterium tumefaciens

Agrobacterium tumefaciens S33 utilizes a novel hybrid of the pyridine and pyrrolidine pathways for nicotine degradation. nih.govresearchgate.net This pathway initiates with steps characteristic of the pyridine pathway, converting nicotine to 6-hydroxy-L-nicotine, then to 6-hydroxy-N-methylmyosmine, and finally to 6-hydroxy-pseudooxynicotine. nih.govresearchgate.net From this point, the degradation shifts to a route reminiscent of the pyrrolidine pathway. The key enzymes involved in the initial steps in A. tumefaciens S33 include a periplasmic nicotine dehydrogenase (NdhAB), and cytoplasmic 6-hydroxynicotine oxidase and 6-hydroxypseudooxynicoine oxidase. researchgate.net The pathway then proceeds through the formation of 6-hydroxy-3-succinoylpyridine and 2,5-dihydroxypyridine. nih.gov The entire process in A. tumefaciens S33 involves ten steps to catabolize nicotine into fumaric acid, which then enters the central metabolism. frontiersin.org

Pathways in Shinella sp. and Ochrobactrum sp.

Similar to A. tumefaciens, certain species of Shinella and Ochrobactrum also employ a variant of the pyridine and pyrrolidine pathway (VPP pathway) for nicotine degradation. frontiersin.orgnih.govnih.gov

Shinella sp. HZN1 has been identified as a nicotine-degrading bacterium, although its initial reported intermediates were cotinine, myosmine, and nicotyrine. nih.govtandfonline.comtandfonline.com However, Shinella sp. HZN7 is known to degrade nicotine via the VPP pathway, with intermediates including 6-hydroxy-nicotine, 6-hydroxy-N-methylmyosmine, 6-hydroxypseudooxynicotine, 6-hydroxy-3-succinoyl-pyridine, and 2,5-dihydroxypyridine. nih.govresearchgate.net A novel (S)-6-hydroxynicotine oxidase, NctB, has been identified in strain HZN7, which is responsible for the degradation of 6-hydroxynicotine. nih.gov

Ochrobactrum sp. strain SJY1 also efficiently degrades nicotine using the VPP pathway. nih.govnih.govresearchgate.net In this strain, nicotine is first converted to 6-hydroxypseudooxynicotine (6HPON) through 6-hydroxynicotine (6HN) and 6-hydroxy-N-methylmyosmine (6HMM). nih.govresearchgate.net Subsequently, 6HPON is oxidized to 6-hydroxy-3-succinoylpyridine (HSP), which is then catabolized to fumaric acid in a manner similar to the pyrrolidine pathway. nih.gov Key enzymes in strain SJY1 include VppB, a flavin-containing amine oxidase that converts 6-hydroxynicotine to 6-hydroxy-N-methylmyosmine, and VppD, a monooxygenase that hydroxylates HSP to 2,5-dihydroxypyridine. nih.govresearchgate.net

Distinctions from Nicotinic Acid Degradation Pathways in Microorganisms

While the degradation of nicotine in the aforementioned bacteria ultimately yields common central metabolites, the pathway is distinct from the microbial degradation of nicotinic acid. The degradation of nicotinic acid, as seen in organisms like Alcaligenes sp. P156, also leads to the formation of 2,5-dihydroxypyridine. researchgate.netdntb.gov.ua However, the initial steps are fundamentally different.

In the nicotinic acid degradation pathway, nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid. researchgate.netdntb.gov.ua This intermediate is then further oxidized to 2,5-dihydroxypyridine. researchgate.netdntb.gov.ua The pathway does not involve nicotine or any of its direct derivatives like 6-hydroxynicotine or 6-hydroxypseudooxynicotinium(1+). The subsequent breakdown of 2,5-DHP proceeds through N-formylmaleamic acid, maleamic acid, and maleic acid to fumaric acid. researchgate.net Therefore, while both nicotine and nicotinic acid degradation pathways can converge at the level of 2,5-dihydroxypyridine, their initial catabolic sequences and the enzymatic machinery involved are entirely separate. researchgate.net

Table 2: Comparative Overview of Nicotine and Nicotinic Acid Degradation Starting Points

| Starting Compound | Key Initial Intermediates | Common Intermediate | Organism Example |

|---|---|---|---|

| Nicotine | 6-Hydroxy-L-nicotine, 6-Hydroxypseudooxynicotinium(1+) | 2,5-Dihydroxypyridine | Agrobacterium tumefaciens S33, Shinella sp. HZN7, Ochrobactrum sp. SJY1 |

| Nicotinic Acid | 6-Hydroxynicotinic acid | 2,5-Dihydroxypyridine | Alcaligenes sp. P156 |

Enzymology of 6 Hydroxypseudooxynicotinium 1+ Metabolism

Characterization of Key Enzymes and Their Activity

The metabolic pathways involving 6-hydroxypseudooxynicotinium(1+) are initiated by the stereospecific oxidation of 6-hydroxynicotine isomers. This process is catalyzed by distinct enzymes that exhibit high specificity for either the (S)- or (R)-enantiomer of 6-hydroxynicotine.

(S)-6-Hydroxynicotine Oxidase

(S)-6-Hydroxynicotine oxidase (6HLNO), also known as L-6-hydroxynicotine oxidase, is a flavoenzyme that catalyzes the oxidation of (S)-6-hydroxynicotine. wmich.eduacs.org This enzyme belongs to the monoamine oxidase (MAO) structural family of flavoproteins. wmich.eduacs.org It utilizes Flavin Adenine Dinucleotide (FAD) as a cofactor. nih.govwikipedia.org The enzyme facilitates the oxidation of the pyrrolidine (B122466) ring of its substrate to produce 6-hydroxypseudooxynicotine (B1220760) (which exists in equilibrium with 6-hydroxy-N-methylmyosmine). wmich.edunih.gov

The reaction catalyzed by (S)-6-Hydroxynicotine Oxidase is as follows: (S)-6-hydroxynicotine + H₂O + O₂ ⇌ 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one + H₂O₂. wikipedia.org

Biochemical characterization of the enzyme from Shinella sp. HZN7, referred to as NctB, reveals its high affinity and catalytic efficiency for (S)-6-hydroxynicotine compared to nicotine (B1678760). nih.gov The enzyme is a homodimer and contains one mole of FAD per mole of subunit. nih.gov The pH optimum for the enzyme's activity is broad, with studies on the Shinella enzyme showing activity between pH 5.5 and 10, with determined pKa values of 6.6 and 9.2 for the active site. wmich.edu Mutagenesis studies have identified key residues such as Asn166 and Tyr311 as important for substrate binding, and Lys287 as crucial for the reaction with oxygen. acs.org

| Enzyme Property | Value / Description | Source |

| Enzyme Name | (S)-6-Hydroxynicotine Oxidase (EC 1.5.3.5) | wikipedia.org |

| Family | Monoamine Oxidase (MAO) | wmich.eduacs.org |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | nih.govwikipedia.org |

| Substrate | (S)-6-Hydroxynicotine | nih.govwikipedia.org |

| Product | 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one | wikipedia.org |

| Organism Example | Shinella sp. HZN7, Arthrobacter nicotinovorans | wmich.edunih.gov |

| Kinetic Parameters (NctB from Shinella sp. HZN7) | (S)-6-hydroxynicotine | Nicotine | Source |

| Km (mM) | 0.019 ± 0.002 | 2.03 ± 0.094 | nih.gov |

| kcat (s⁻¹) | 7.3 ± 0.6 | 0.396 ± 0.033 | nih.gov |

| kcat/Km (s⁻¹ mM⁻¹) | 379 ± 57 | 0.195 ± 0.025 | nih.gov |

(R)-6-Hydroxynicotine Oxidase

(R)-6-Hydroxynicotine oxidase (DHNO), also known as D-6-hydroxynicotine oxidase, is an oxidoreductase that specifically acts on the (R)-enantiomer of 6-hydroxynicotine. wikipedia.org This enzyme is a member of the vanillyl alcohol oxidase/p-cresol (B1678582) methylhydroxylase (VAO/PCMH) family of flavoproteins and also uses FAD as a cofactor. nih.govwikipedia.org The enzyme catalyzes the oxidation of (R)-6-hydroxynicotine to form 6-hydroxy-N-methylmyosmine, the same product generated from the (S)-isomer by 6HLNO. nih.gov

Studies on the enzyme from Arthrobacter show that the pH dependence of its catalytic activity is bell-shaped, with an optimum around pH 8.0. nih.gov Unlike some related enzymes, the kinetic mechanism does not appear to follow the quinone-methide mechanism seen in other members of the VAO/PCMH family. nih.gov Structural information for this class of enzymes is available, with several structures deposited in the Protein Data Bank (PDB codes 2BVF, 2BVG, and 2BVH). wikipedia.org

| Enzyme Property | Value / Description | Source |

| Enzyme Name | (R)-6-Hydroxynicotine Oxidase (EC 1.5.3.6) | wikipedia.org |

| Family | Vanillyl alcohol oxidase/p-cresol methylhydroxylase (VAO/PCMH) | nih.gov |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | wikipedia.org |

| Substrate | (R)-6-Hydroxynicotine | nih.govwikipedia.org |

| Product | 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one | wikipedia.org |

| Organism Example | Arthrobacter oxidans | wikipedia.org |

6-Hydroxypseudooxynicotine Dehydrogenase (Oxidase)

Once 6-hydroxypseudooxynicotine is formed, it is further metabolized by 6-hydroxypseudooxynicotine dehydrogenase, an enzyme previously referred to as 6-hydroxypseudooxynicotine oxidase (Pno). nih.govnih.gov This enzyme catalyzes the oxidative deamination of 6-hydroxypseudooxynicotine to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. nih.govasm.org It is a crucial enzyme that links the upstream and downstream parts of hybrid nicotine degradation pathways, such as the VPP pathway in Pseudomonas geniculata N1. asm.orgnih.gov

This enzyme is characterized as a novel iron-sulfur flavoprotein that contains a flavin mononucleotide (FMN) cofactor and a [4Fe4S] cluster. nih.govasm.org In Pseudomonas geniculata N1, the enzyme, named HisD, is a monomer that also contains an ADP molecule. asm.orgnih.gov Unlike the previously discussed oxidases, this enzyme was found to utilize an electron transfer flavoprotein (EtfAB) as its physiological electron acceptor, rather than molecular oxygen, leading to its reclassification as a dehydrogenase. nih.govnih.gov

| Enzyme Property | Value / Description | Source |

| Enzyme Name | 6-Hydroxypseudooxynicotine Dehydrogenase | nih.govnih.gov |

| Previous Name | 6-Hydroxypseudooxynicotine Oxidase (Pno) | nih.govasm.org |

| Cofactors | Flavin Mononucleotide (FMN), [4Fe4S] cluster | nih.govasm.org |

| Substrate | 6-Hydroxypseudooxynicotine | nih.gov |

| Product | 6-Hydroxy-3-succinoyl-semialdehyde-pyridine | nih.govasm.org |

| Physiological Electron Acceptor | Electron Transfer Flavoprotein (EtfAB) | nih.govnih.gov |

| Organism Example | Agrobacterium tumefaciens S33, Pseudomonas geniculata N1 | nih.govnih.gov |

Enzymatic Reaction Mechanisms and Catalysis

The metabolism of 6-hydroxypseudooxynicotinium(1+) is central to the energy conservation of nicotine-degrading bacteria. This process is dominated by oxidoreductive reactions that channel electrons from the substrate into the cell's primary energy-generating systems.

Oxidoreductive Reactions and Electron Transfer Processes

The degradation of nicotine via the hybrid pathway in bacteria like Agrobacterium tumefaciens S33 involves at least six oxidoreductive steps before the N-heterocyclic ring is cleaved. nih.govnih.gov These reactions are fundamental for the bacterium's ability to grow on nicotine as its sole source of carbon and nitrogen. nih.gov The enzyme 6-hydroxypseudooxynicotine dehydrogenase plays a key role in this electron transfer process. nih.govnih.gov

The dehydrogenation of 6-hydroxypseudooxynicotine catalyzed by this enzyme does not directly use O₂ as an electron acceptor. Instead, it transfers electrons to a specific physiological acceptor, the electron transfer flavoprotein (EtfAB). nih.govnih.gov This was determined through biochemical and genetic analyses, which showed that other potential acceptors like NAD(P)⁺, O₂, and ferredoxin were not utilized. nih.gov The oxygen atom incorporated into the product, 3-succinoyl-semialdehyde-pyridine, was confirmed to originate from H₂O. nih.gov

Role in Microbial Electron Transport Chains

The transfer of electrons from 6-hydroxypseudooxynicotine dehydrogenase to EtfAB is a critical link to the main cellular respiratory system. nih.gov The reduced EtfAB does not terminate the process but acts as an electron shuttle. The electrons are subsequently transferred from the reduced EtfAB to the membrane-associated electron transfer flavoprotein:ubiquinone oxidoreductase. nih.govnih.gov

This oxidoreductase then reduces coenzyme Q (ubiquinone), a lipid-soluble component of the cell membrane. nih.govnih.gov Once reduced, coenzyme Q enters the classical electron transport chain (ETC). nih.govnih.gov The flow of electrons through the ETC ultimately leads to the reduction of a terminal electron acceptor, such as O₂, and is coupled to the generation of a proton motive force, which drives the synthesis of ATP via chemiosmosis. nih.gov This complete pathway allows the bacterium to efficiently conserve the energy released from the oxidation of nicotine intermediates. nih.govnih.gov Disruption of the etfAB genes in A. tumefaciens S33 significantly impairs its ability to grow on nicotine, confirming the essential role of this electron transfer pathway in the organism's energy metabolism. nih.govnih.gov

Substrate Specificity and Stereoselectivity of Related Oxidases

The enzymatic landscape of nicotine metabolism features oxidases that exhibit remarkable substrate specificity and stereoselectivity, particularly those acting on the precursor to 6-hydroxypseudooxynicotinium(1+), which is 6-hydroxynicotine. These enzymes are typically flavoproteins that catalyze the oxidation of the pyrrolidine ring of 6-hydroxynicotine. researchgate.net

Two key enzymes, (S)-6-hydroxynicotine oxidase (LHNO) and (R)-6-hydroxynicotine oxidase (DHNO), are strictly stereospecific for their respective enantiomers of 6-hydroxynicotine. acs.org LHNO, a member of the monoamine oxidase (MAO) family, acts on (S)-6-hydroxynicotine. acs.org Conversely, DHNO, belonging to the vanillyl alcohol oxidase/p-cresol methylhydroxylase (VAO/PCMH) family, is specific for (R)-6-hydroxynicotine. researchgate.netacs.org

Studies on the substrate specificity of DHNO have revealed the importance of the substrate's chemical structure for enzymatic activity. For instance, the removal of the methyl group from the pyrrolidine ring, resulting in (R)-6-hydroxynornicotine, leads to a significant decrease in the catalytic efficiency (kcat/Kamine) of the enzyme. researchgate.net This indicates that the methyl group plays a role in substrate binding and/or the catalytic process. researchgate.net

Furthermore, the substrate specificity of these oxidases can be altered through protein engineering. A study on LHNO from Arthrobacter nicotinovorans demonstrated that mutating a single active site residue, Tyr311, to a tryptophan (Y311W) changed the enzyme's substrate preference. nih.gov This mutation decreased the catalytic efficiency for its natural substrate, (S)-6-hydroxynicotine, by over 100-fold while increasing the efficiency for (S)-nicotine by more than 2-fold. nih.gov

Active Site Characterization and Identification of Catalytic Residues

The catalytic activity of 6-hydroxynicotine oxidases is governed by the precise arrangement of amino acid residues within their active sites. Site-directed mutagenesis studies have been instrumental in identifying these key residues and elucidating their roles in substrate binding and catalysis.

For L-6-hydroxynicotine oxidase (LHNO), several critical residues have been identified. Asn166 and Tyr311 are involved in binding the substrate, while Lys287 is located in proximity to the flavin N5 atom and is thought to play a role in the catalytic mechanism, possibly through a water-mediated hydrogen bond. nih.gov Mutation of Asn166 to alanine (B10760859) (N166A) or Tyr311 to phenylalanine (Y311F) results in a significant decrease in the enzyme's catalytic efficiency (kcat/Km). nih.gov

In the case of D-6-hydroxynicotine oxidase (DHNO), the active site contains a network of hydrogen-bonded residues that are crucial for substrate binding and catalysis. researchgate.net Key residues include Lys348, Glu350, and Glu352. researchgate.net While the mutation of Lys348 to methionine (K348M) has a relatively small effect on the kinetic parameters, mutations of the glutamic acid residues have a much more pronounced impact. researchgate.net Specifically, the E352Q mutation decreases the kcat/Kamine value by approximately 3800-fold, highlighting its critical role in the enzyme's function. researchgate.net These glutamate (B1630785) residues are proposed to be involved in binding the neutral form of the amine substrate. researchgate.net

| Enzyme | Residue | Proposed Function | Effect of Mutation | Reference |

|---|---|---|---|---|

| L-6-Hydroxynicotine Oxidase (LHNO) | Asn166 | Substrate binding | ~30-fold decrease in kcat/Km (N166A) | nih.gov |

| Tyr311 | Substrate binding | ~4-fold decrease in kcat/Km (Y311F) | nih.gov | |

| Lys287 | Forms water-mediated hydrogen bond with flavin N5 | ~10-fold decrease in kcat/Km (K287M) | nih.gov | |

| D-6-Hydroxynicotine Oxidase (DHNO) | Lys348 | Substrate binding | Small effect on kinetic parameters (K348M) | researchgate.net |

| Glu350 | Substrate binding | ~20-fold (E350A) and ~220-fold (E350Q) decrease in kcat/Kamine | researchgate.net | |

| Glu352 | Substrate binding | ~3800-fold decrease in kcat/Kamine (E352Q) | researchgate.net |

Mechanistic Studies of Enzyme-Substrate Interactions

The catalytic mechanism of 6-hydroxynicotine oxidases involves the transfer of a hydride from the substrate to the flavin cofactor. nih.govresearchgate.net For both LHNO and DHNO, kinetic studies suggest a "ping-pong" mechanism, where the substrate reacts with the enzyme to form the product and a reduced enzyme intermediate, which is then re-oxidized by an electron acceptor. researchgate.net

In the case of LHNO, the proposed mechanism involves the binding of the amine substrate, which can occur in either its charged or neutral form. nih.gov The bound substrate then rapidly loses a proton to a hydrogen bond network within the active site before the transfer of a hydride to the flavin. nih.gov This is supported by the lack of a significant solvent isotope effect on the kcat/Km value. nih.gov

For DHNO, the data also support a hydride transfer mechanism. researchgate.net The pH dependence of the kinetic parameters suggests that the neutral form of the substrate binds to a correctly protonated form of the enzyme. researchgate.net A network of hydrogen-bonded residues in the active site is believed to facilitate the binding of the neutral amine substrate prior to the hydride transfer. researchgate.net Similar to LHNO, there is no solvent isotope effect on the kcat/Kamine value for DHNO with its physiological substrate. researchgate.net

Regulation of Enzymatic Activity within Nicotine Metabolism Pathways

The expression of enzymes involved in the metabolism of 6-hydroxypseudooxynicotinium(1+) and its precursors is tightly regulated to ensure an efficient response to the presence of nicotine in the environment. In bacteria, the genes encoding the enzymes for nicotine catabolism are often found in clusters and their expression is inducible by nicotine.

In Agrobacterium tumefaciens S33, the genes for the hybrid nicotine degradation pathway are located on a genomic island. nih.gov Transcriptomic analysis has shown that the expression of these genes is significantly upregulated in the presence of nicotine compared to a glucose-ammonium medium. nih.gov This indicates a coordinated transcriptional regulation of the entire pathway in response to the substrate. The disruption of the hno gene, which encodes 6-hydroxynicotine oxidase, in A. tumefaciens S33, prevents the strain from growing on nicotine or 6-hydroxynicotine, confirming the essential role of this enzyme in the pathway. nih.gov

In Pseudomonas species, transcriptional regulators play a key role in controlling nicotine metabolism. For example, in Pseudomonas putida S16, a transcriptional repressor known as NicR2 has been identified. nih.gov In Pseudomonas sp. strain JY-Q, homologous transcriptional regulators, NicR2A and NicR2Bs, have been shown to repress the expression of nicotine degradation genes. nih.gov

In Paenarthrobacter nicotinovorans, the genes related to nicotine metabolism are located on the pAO1 catabolic megaplasmid. acs.org Proteomic studies have revealed that the abundance of key enzymes in the nicotine degradation pathway, including nicotine dehydrogenase and 6-hydroxy-D- and L-nicotine oxidases, is low in the early growth phases but increases significantly in the presence of nicotine. acs.org This suggests that nicotine catabolism is fully activated when nicotine is available as a primary carbon and nitrogen source. acs.org

Advanced Methodologies and Research Directions

Genomic and Transcriptomic Analyses for Pathway Elucidation

The foundation for understanding the biosynthesis of 6-Hydroxypseudooxynicotinium(1+) lies within the genetic blueprint of the microorganisms capable of nicotine (B1678760) degradation. The complete genome of nicotine-degrading bacteria, such as Pseudomonas putida S16 and Pseudomonas geniculata N1, have been sequenced, providing a vital resource for identifying the genes involved in this metabolic pathway. nih.gov For instance, the genome of P. geniculata N1, a known producer of 6-hydroxypseudooxynicotine (B1220760), the precursor to 6-Hydroxypseudooxynicotinium(1+), offers a starting point for targeted gene analysis.

Comparative genomic analyses between different nicotine-degrading strains can reveal conserved gene clusters associated with this specific metabolic capability. Furthermore, transcriptomic studies, which analyze the complete set of RNA transcripts in a cell under specific conditions, are crucial for elucidating the regulatory networks governing the expression of these genes. By comparing the transcriptomes of bacteria grown in the presence and absence of nicotine, researchers can identify upregulated genes that are likely involved in the nicotine degradation pathway. While specific transcriptomic data for the 6-Hydroxypseudooxynicotinium(1+) pathway in P. geniculata N1 is still an area of active research, studies on related organisms like Aspergillus oryzae have demonstrated the power of this approach in identifying key enzymatic players. dntb.gov.ua

Proteomic Approaches for Enzyme Identification and Characterization

Proteomics, the large-scale study of proteins, provides a direct window into the enzymatic machinery responsible for the conversion of nicotine to 6-Hydroxypseudooxynicotinium(1+). By analyzing the protein expression profiles of nicotine-metabolizing bacteria, scientists can identify the enzymes that are specifically produced or upregulated in the presence of nicotine.

A key enzyme that has been identified and characterized is 6-hydroxypseudooxynicotine amine oxidase (HisD) from Pseudomonas geniculata N1. Proteomic studies have been instrumental in isolating this enzyme and confirming its role in the later stages of the nicotine degradation pathway. Further proteomic analyses of P. geniculata N1 and other related strains are expected to uncover the full suite of enzymes involved in the complete metabolic route, providing a comprehensive understanding of the biocatalytic cascade leading to and from 6-Hydroxypseudooxynicotinium(1+).

Biocatalytic Engineering and Optimization for Compound Production

The insights gained from genomic and proteomic studies are being leveraged for the biocatalytic production of 6-Hydroxypseudooxynicotinium(1+) and other valuable nicotine derivatives. This involves the strategic manipulation of microbial hosts and the optimization of fermentation conditions.

Genetic Manipulation and Strain Engineering (e.g., Gene Disruption)

Metabolic engineering of bacteria, particularly from the genus Pseudomonas, has shown great promise for the production of various valuable compounds. nih.gov Techniques such as gene disruption (knockout) can be employed to block competing metabolic pathways, thereby redirecting the metabolic flux towards the desired product. For instance, by deleting genes responsible for the further degradation of 6-Hydroxypseudooxynicotinium(1+), it may be possible to accumulate this intermediate in the culture medium.

Process Optimization for Biotransformation (e.g., temperature, pH, co-substrates)

The efficiency of the biocatalytic conversion of nicotine to 6-Hydroxypseudooxynicotinium(1+) is highly dependent on the environmental conditions of the fermentation process. Key parameters that require careful optimization include temperature, pH, aeration, and the composition of the culture medium. nih.gov

Studies on the biotransformation of nicotine by various microorganisms have shown that the optimal conditions can vary significantly between different strains. For example, the degradation of nicotine is often influenced by the presence of co-substrates and trace elements. nih.gov The table below summarizes key parameters that are typically optimized for microbial biotransformation processes.

| Parameter | Description | Typical Range |

| Temperature | Affects enzyme activity and microbial growth. | 25-37°C |

| pH | Influences enzyme stability and nutrient availability. | 6.0-8.0 |

| Co-substrates | Additional carbon or nitrogen sources that can enhance growth and productivity. | Varies |

| Inducers | Molecules that can trigger the expression of genes in the metabolic pathway. | e.g., Nicotine |

Isotopic Labeling and Mass Spectrometry for Mechanistic Studies

To unravel the intricate chemical mechanisms underlying the formation and subsequent metabolism of 6-Hydroxypseudooxynicotinium(1+), researchers employ sophisticated analytical techniques such as isotopic labeling coupled with mass spectrometry. By feeding microorganisms with nicotine that has been labeled with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), scientists can trace the path of these labeled atoms through the metabolic pathway.

Mass spectrometry is then used to detect and identify the labeled intermediates, providing definitive evidence for the proposed reaction mechanisms. nih.govresearchgate.net This approach can elucidate the origin of each atom in the 6-Hydroxypseudooxynicotinium(1+) molecule and can help to distinguish between different potential enzymatic reactions. While specific isotopic labeling studies on the formation of 6-Hydroxypseudooxynicotinium(1+) are yet to be widely published, this powerful technique holds the key to a detailed mechanistic understanding.

Structural Biology of Enzymes Involved in its Metabolism (e.g., Crystallography, NMR)

A deep understanding of the enzymes that catalyze the reactions involving 6-Hydroxypseudooxynicotinium(1+) requires detailed knowledge of their three-dimensional structures. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in this regard.

The crystal structure of 6-hydroxypseudooxynicotine amine oxidase (HisD) has been determined, revealing the architecture of its active site and providing insights into how it binds its substrate and catalyzes the reaction. This structural information is invaluable for rational protein engineering efforts aimed at improving the enzyme's stability, activity, or substrate specificity. The structural elucidation of other enzymes in the pathway remains a key objective for researchers in the field.

Computational Chemistry and Theoretical Studies on Reaction Pathways

Computational chemistry and theoretical studies have emerged as indispensable tools for elucidating the complex reaction pathways involved in the metabolism of nicotine and its derivatives. While specific computational investigations exclusively targeting 6-Hydroxypseudooxynicotinium(1+) are not extensively documented in public literature, the methodologies applied to its precursors and analogous structures provide a robust framework for understanding its formation and reactivity. Theoretical models offer insights into reaction mechanisms, transition states, and the energetics of metabolic transformations that are often difficult to capture through experimental means alone.

Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to study the electronic structure and reactivity of nicotine-related alkaloids. researchgate.netscirp.org These methods are instrumental in mapping out the potential energy surfaces of reactions, identifying the most probable pathways, and calculating the activation energies associated with these transformations. researchgate.net For instance, DFT has been utilized to investigate the pyrolysis of nicotine, providing detailed mechanisms of bond scission and rearrangement at high temperatures. researchgate.net Such approaches could be invaluable in predicting the stability and potential degradation pathways of 6-Hydroxypseudooxynicotinium(1+).

A significant area of focus for computational studies is the enzymatic conversion of nicotine metabolites. The formation of iminium ions, a class to which 6-Hydroxypseudooxynicotinium(1+) belongs, is a critical step in nicotine metabolism. nih.govnih.gov Theoretical studies have been proposed to investigate the energetics of electron uptake by these metabolic iminiums and the stability of the resulting radicals, which are thought to play a role in nicotine's biological effects. nih.gov

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, have been successfully applied to study enzymatic reactions involving nicotine precursors. researchgate.netnih.gov These studies model the enzyme's active site with a high level of theory (QM) while treating the surrounding protein environment with a more computationally efficient method (MM). This approach allows for a detailed examination of the substrate-enzyme interactions and the catalytic mechanism.

For example, computational models using the ONIOM method have been formulated to investigate the hydride transfer mechanism in the oxidation of (S)-6-hydroxynicotine to 6-hydroxypseudooxynicotine, a direct precursor to the titular compound, catalyzed by 6-hydroxynicotine oxidase. researchgate.net These studies analyze the geometry and energetics of the reaction, highlighting the roles of specific active site residues in catalysis. researchgate.net Similarly, ONIOM methods have been used to study the mechanism of nicotine oxidoreductase (NicA2), which catalyzes the oxidation of S-nicotine to an iminium intermediate that subsequently hydrolyzes to pseudooxynicotine. nih.gov In these computational models, a significant portion of the enzyme, including the FAD cofactor, the substrate, and surrounding residues, is included in the calculation to accurately represent the electrostatic environment of the active site. nih.gov

The insights gained from these computational analyses are crucial for understanding the fundamental chemical principles that govern the metabolic fate of nicotine. By extension, these advanced methodologies provide a clear research direction for future investigations into the specific reaction pathways of 6-Hydroxypseudooxynicotinium(1+). Future theoretical studies could focus on its formation from 6-hydroxynicotine, its potential for further oxidation or hydrolysis, and its interaction with biological macromolecules.

Table of Research Findings from Computational Studies on Related Nicotine Metabolites

The following table summarizes the types of findings that can be obtained from computational studies, based on research conducted on precursors and analogues of 6-Hydroxypseudooxynicotinium(1+).

| Computational Method | System Studied | Key Findings | Reference |

| Density Functional Theory (DFT) | Pyrolysis of Nicotine | Elucidation of reaction mechanisms and rate constants for C-C and C-N bond scission. | researchgate.net |

| DFT | Nicotine interacting with Nanofullerene | Calculation of electronic structure, HOMO-LUMO energies, and Mulliken charge distributions to predict interaction stability. | scirp.org |

| ONIOM (QM/MM) | Nicotine Oxidoreductase (NicA2) with S-nicotine | Analysis of the hydride transfer mechanism, identification of key active site residues (e.g., Tyr308) involved in substrate binding and catalysis. | nih.gov |

| ONIOM (QM/MM) | 6-hydroxynicotine oxidase (Hno) with (S)-6-hydroxynicotine | Investigation of the geometry and energetics of the hydride transfer mechanism leading to the formation of 6-hydroxypseudooxynicotine. | researchgate.net |

| DFT | Secondary amines and acrolein | Exploration of iminium ion formation pathways and the effect of amine structure on reaction energy barriers. | rsc.org |

Applications in Biotechnology and Synthetic Biology Research Oriented

Development of Bioremediation Strategies for Nicotine-Contaminated Environments

Nicotine (B1678760), a major alkaloid in tobacco, is a toxic environmental pollutant found in tobacco cultivation soils and waste from the tobacco industry. frontiersin.orgnih.gov Bioremediation, which utilizes microorganisms to break down hazardous substances, presents an eco-friendly and cost-effective solution for nicotine contamination. nih.gov Several bacterial species, including those from the genera Pseudomonas, Arthrobacter, and Agrobacterium, have been identified for their ability to degrade nicotine. nih.govnih.gov

These microorganisms often employ a "hybrid pathway" for nicotine catabolism, which combines elements of both the pyridine (B92270) and pyrrolidine (B122466) degradation pathways. frontiersin.orgnih.gov In this hybrid pathway, 6-Hydroxypseudooxynicotinium(1+) is a crucial intermediate. nih.govasm.org The process begins with the hydroxylation of nicotine to 6-hydroxynicotine, which is then converted to 6-hydroxy-N-methylmyosmine and subsequently hydrolyzes to form 6-Hydroxypseudooxynicotinium(1+). frontiersin.org This intermediate is then further metabolized, breaking down the toxic nicotine molecule into less harmful substances.

Research has demonstrated that augmenting nicotine-contaminated soil with potent nicotine-degrading bacteria can significantly enhance the degradation of this toxic compound. nih.gov The effectiveness of these bioremediation strategies is intrinsically linked to the metabolic pathways present in the selected microbial strains, with the pathway involving 6-Hydroxypseudooxynicotinium(1+) being a key route for detoxification.

Conversion of Tobacco Waste into Value-Added Chemical Intermediates

The vast quantities of tobacco waste generated globally represent a significant environmental challenge but also a potential resource for valuable chemical synthesis. fao.orgnih.gov The microbial transformation of nicotine from this waste into functionalized pyridine compounds is a promising area of research. fao.orgnih.gov One of the key value-added intermediates that can be produced is 6-hydroxynicotine, the direct precursor to 6-Hydroxypseudooxynicotinium(1+). fao.orgnih.gov

Studies have successfully demonstrated the use of genetically engineered strains of Agrobacterium tumefaciens S33 to convert nicotine in tobacco waste into 6-hydroxynicotine with high efficiency. nih.gov By disrupting the gene encoding the enzyme that further degrades 6-hydroxynicotine, researchers were able to make this valuable intermediate accumulate. nih.gov

Table 1: Biocatalytic Conversion of Nicotine to 6-Hydroxynicotine

| Parameter | Value | Reference |

| Biocatalyst | Genetically engineered Agrobacterium tumefaciens S33 | nih.gov |

| Substrate | Nicotine from tobacco waste | nih.gov |

| Product | 6-hydroxynicotine | nih.gov |

| Molar Conversion Rate | Approximately 98% | nih.gov |

| Specific Catalytic Rate | 1.01 g 6-hydroxynicotine h⁻¹ g⁻¹ dry cells | nih.gov |

This process highlights the potential to not only remediate tobacco waste but also to use it as a feedstock for producing valuable chemical precursors like 6-hydroxynicotine, which can then be used in the synthesis of other compounds, with 6-Hydroxypseudooxynicotinium(1+) being the next logical intermediate in the natural pathway. frontiersin.org

Design and Development of Engineered Microbial Strains for Enhanced Degradation

To improve the efficiency of nicotine degradation and the production of valuable intermediates, scientists are designing and developing genetically engineered microbial strains. nih.gov A prime example is the modification of Agrobacterium tumefaciens S33. In its natural state, this bacterium degrades nicotine completely. nih.gov However, by identifying and knocking out the gene for 6-hydroxynicotine oxidase, the enzyme that acts on the precursor to 6-Hydroxypseudooxynicotinium(1+), researchers have created a strain that accumulates 6-hydroxynicotine. nih.gov

Exploration of Enzymatic Cascades for Novel Biotransformations

The enzymes involved in the nicotine degradation pathway, particularly those that synthesize and modify 6-Hydroxypseudooxynicotinium(1+), can be used in enzymatic cascades for novel biotransformations. An enzymatic cascade is a series of reactions where the product of one enzyme becomes the substrate for the next, allowing for complex chemical transformations in a controlled, one-pot reaction.

The enzyme 6-hydroxypseudooxynicotine (B1220760) dehydrogenase, found in bacteria like Agrobacterium tumefaciens S33, catalyzes the oxidative deamination of 6-Hydroxypseudooxynicotinium(1+) to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. nih.govresearchgate.net This enzyme, along with others in the pathway, could be isolated or used within whole-cell systems to create novel biotransformation processes. For instance, an enzymatic route has been proposed to produce 2,5-dihydroxypyridine (B106003) from nicotine, a process that would involve the action of several enzymes in the hybrid degradation pathway. frontiersin.org

By combining enzymes from the nicotine degradation pathway, it may be possible to synthesize a variety of functionalized pyridine compounds that have applications in pharmaceuticals and agrochemicals. The study of enzymes like 6-hydroxypseudooxynicotine dehydrogenase provides the fundamental knowledge required to design and implement these novel enzymatic cascades. nih.govnih.gov

Q & A

Q. How can researchers address conflicting literature reports on the biological activity of 6-Hydroxypseudooxynicotinium(1+)?

- Methodological Answer : Perform meta-analyses using PRISMA guidelines to assess study heterogeneity. Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free vs. serum-containing media). Validate findings via orthogonal assays (e.g., fluorescence polarization vs. SPR) and independent replication in blinded studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.